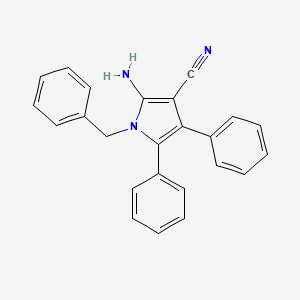

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

説明

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (hereafter referred to as the target compound) is a pyrrole-carbonitrile derivative optimized for its potent inhibition of metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance. Its structure features a 3-carbonitrile group, 4,5-diphenyl substituents, and an N-benzyl side chain, which collectively contribute to its broad-spectrum activity against MBL subclasses IMP-1 (B1), CphA (B2), and AIM-1 (B3) with inhibition constants (Ki) in the low micromolar range (0.1–10 µM) . This compound enhances the efficacy of β-lactam antibiotics like meropenem in bacterial cultures expressing these MBLs, making it a promising lead for antibiotic adjuvants .

特性

IUPAC Name |

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMOGHICAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377471 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55817-67-9 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of Benzoin, Benzylamine, and Malononitrile

Multicomponent Reaction with α-Hydroxyketones and Oxoacetonitriles

Reaction Overview

A one-pot, three-component reaction between α-hydroxyketones (e.g., benzoin), oxoacetonitriles (e.g., benzoylacetonitrile), and benzylamine in ethanol with acetic acid catalysis.

Procedure:

- Reactants :

- Conditions :

Outcomes:

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Temperature | 70°C |

| Catalyst | Acetic acid |

| Solvent | Ethanol |

| Reaction Time | 3 hours |

Advantages:

Base-Catalyzed Cyclization of Cyanothioacrylamides

Comparative Analysis of Methods

Mechanistic Considerations

- Cyclocondensation : Proceeds via imine formation and subsequent cyclization, with pyridine enhancing nucleophilicity.

- Multicomponent Reaction : Follows a tandem Knoevenagel-Michael-cyclization pathway, stabilized by acetic acid.

- Base-Catalyzed Cyclization : Involves thiolate intermediate formation, enabling SCN displacement and ring closure.

化学反応の分析

Types of Reactions

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring.

科学的研究の応用

Medicinal Chemistry

Antibiotic Resistance Inhibition

One of the most notable applications of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is its role in combating antibiotic resistance. A study highlighted its effectiveness as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound was evaluated for its inhibitory potency against various MBL subclasses, including IMP-1, CphA, and AIM-1. Notably, the N-benzoyl derivative of this compound exhibited potent in vitro activity against all tested MBLs, significantly enhancing the susceptibility of resistant bacterial strains to meropenem, a commonly used antibiotic .

Potential as a Universal MBL Inhibitor

The research indicates that derivatives of this compound could serve as promising candidates for the development of universal MBL inhibitors. The structure-activity relationship (SAR) studies revealed that specific modifications to the compound could enhance its inhibitory effects against different MBLs, suggesting a pathway for designing more effective antimicrobial agents .

Structure-Activity Relationship Studies

Optimization of Derivatives

SAR studies have been pivotal in understanding how modifications to the molecular structure of this compound affect its biological activity. Research demonstrated that alterations to the carbonitrile group and the vicinal 4,5-diphenyl structure significantly influence inhibitory potency against MBLs. For instance, coupling with various acyl chlorides led to the identification of new derivatives with enhanced activity .

Case Studies

Inhibitory Effects on Bacterial Strains

In a documented case study, derivatives of this compound were synthesized and tested against clinical isolates producing NDM-1 (New Delhi metallo-beta-lactamase), which is associated with significant resistance issues globally. The results indicated that certain derivatives effectively inhibited bacterial growth and restored sensitivity to β-lactam antibiotics .

作用機序

The mechanism of action of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit metallo-β-lactamases, which are enzymes involved in antibiotic resistance . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and potentially restoring the efficacy of certain antibiotics.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Driving MBL Inhibition

The target compound’s activity is highly dependent on:

- 3-Carbonitrile group : Critical for coordinating Zn²⁺ ions in MBL active sites.

- 4,5-Diphenyl substituents : Provide hydrophobic interactions with enzyme pockets.

- N-Benzyl side chain : Enhances binding stability and selectivity .

Modifications to these moieties in analogs often reduce MBL inhibition, as demonstrated in structure-activity relationship (SAR) studies .

Comparison with Pyrrole-Carbonitrile Derivatives

4-Amino-5-Benzoyl-1-Benzyl-2-(4,5,6,7-Tetrahydro-1H-Indol-2-yl)-1H-Pyrrole-3-Carbonitrile

- Substituents : Replaces 4,5-diphenyl with a benzoyl group and tetrahydroindolyl moiety.

- Synthesis : 40% yield via traditional reflux methods, highlighting lower efficiency compared to ultrasonic-assisted routes .

3-Amino-5-(1-Benzyl-4,5,6,7-Tetrahydro-1H-Indol-2-yl)-[1,1'-Biphenyl]-2,4-Dicarbonitrile (Compound 3g)

- Substituents : Biphenyl and tetrahydroindolyl groups replace 4,5-diphenyl.

- Activity: Not explicitly tested against MBLs but designed for heterocyclic diversity.

- Synthesis : 81% yield, indicating robust synthetic accessibility despite structural complexity .

2-Amino-1-Methyl-4,5-Diphenyl-1H-Pyrrole-3-Carbonitrile

- Substituents : N-Methyl instead of N-benzyl.

- Activity : Used as a precursor for pyrrolo[2,3-d]pyrimidines with antibacterial properties but lacks MBL inhibition data.

- Synthesis : Utilized in ultrasonic-assisted reactions (92% yield), demonstrating methodological advantages over traditional synthesis .

Comparison with Non-Pyrrole Carbonitrile Inhibitors

MCULE-8777613195-0-12

- Structure : A polycyclic carbonitrile with a distinct scaffold.

- Activity : Binds strongly to New Delhi MBL-1 (NDM-1), competing with β-lactam antibiotics for active-site occupancy.

- Potency : Higher binding affinity than β-lactams but lacks direct MBL inhibition metrics .

Pyrrolo[2,3-d]Pyrimidine Derivatives

- Structure : Fused pyrrole-pyrimidine cores synthesized from pyrrole-carbonitrile precursors.

- Activity : Exhibit anticancer, antiviral, and antibacterial effects, diverging from MBL-specific inhibition.

- Synthesis : Moderate to high yields (79–88%) via condensation reactions, emphasizing versatility in heterocyclic chemistry .

Tabulated Comparison of Key Compounds

生物活性

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS Number: 55817-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs). MBLs are a significant concern in antibiotic resistance, making the study of compounds like this one crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.428 g/mol. It has a melting point range of 175–179 °C and a boiling point of 554.3 °C at standard atmospheric pressure. The compound's structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₉N₃ |

| Molecular Weight | 349.428 g/mol |

| Melting Point | 175–179 °C |

| Boiling Point | 554.3 °C |

| CAS Number | 55817-67-9 |

Inhibition of Metallo-β-lactamases

A key area of research surrounding this compound is its inhibitory effects against various subclasses of MBLs, specifically IMP-1, CphA, and AIM-1. A structure-activity relationship (SAR) study indicated that the presence of the carbonitrile group and the vicinal diphenyl structure significantly enhances the compound's inhibitory potency against these enzymes .

Key Findings:

- The compound exhibited low micromolar inhibition constants against MBLs.

- Notably, derivatives such as N-benzoyl showed potent in vitro activity against all tested MBLs.

- The compound also enhanced the sensitivity of MBL-producing bacteria to meropenem, suggesting its potential as an adjuvant therapy in combating antibiotic resistance .

Antimicrobial Activity

In addition to its action on MBLs, derivatives of this compound have been explored for their antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial activity against multidrug-resistant Gram-negative bacteria, which are increasingly problematic in clinical settings .

Study on Derivatives

A study published in PubMed investigated several derivatives of this compound. Among these, two N-acylamide derivatives were identified as the most potent inhibitors against IMP-1, while maintaining lower efficacy against CphA and AIM-1 . This highlights the importance of structural modifications in enhancing biological activity.

Clinical Relevance

The clinical implications of these findings are significant; with rising antibiotic resistance rates, compounds that can inhibit MBLs are critical. The ability of these compounds to restore the efficacy of existing antibiotics makes them valuable candidates for further development and clinical testing.

Q & A

Q. How to ensure reproducibility in pharmacological studies of this compound?

- Guidelines :

- Standardize assays : Use identical cell lines (ATCC-validated), passage numbers, and serum-free media .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Blinded experiments : Assign sample codes randomly to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。